molecular formula C10H14N2O B13907734 6-(Oxan-2-yl)pyridin-2-amine

6-(Oxan-2-yl)pyridin-2-amine

Katalognummer: B13907734
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: AQKCKXWJCUFLED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Oxan-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxane (tetrahydropyran) group at the 6-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Oxane Group: The oxane group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with tetrahydropyran under basic conditions to form the desired oxane-substituted pyridine.

    Amination: The introduction of the amine group at the 2-position can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where an appropriate leaving group (e.g., halogen) is replaced by an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Oxan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in substitution reactions to form amides, sulfonamides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Amides, sulfonamides, and ureas.

Wissenschaftliche Forschungsanwendungen

6-(Oxan-2-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 6-(Oxan-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)amine: A simpler analog without the oxane group.

    6-(Tetrahydro-2H-pyran-2-yl)pyridin-2-amine: A closely related compound with a similar structure.

Uniqueness

6-(Oxan-2-yl)pyridin-2-amine is unique due to the presence of both the oxane and amine groups, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

6-(oxan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12)

InChI-Schlüssel

AQKCKXWJCUFLED-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)C2=NC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.